Lenvatinib Impurity F

Content Navigation

Method validation of Lenvatinib mesylate requires a structurally exact hydrolytic degradation standard to avoid mismatched chromatographic retention and quantification errors. Lenvatinib Impurity F (CAS 417717-21-6) addresses this:

- Matches the free carboxylic acid formed by carboxamide hydrolysis, ensuring accurate RRT and RRF in stability-indicating HPLC/LC-MS.

- Enables ICH Q3A/Q3B-compliant impurity profiling with valid LOD/LOQ, preventing batch rejection.

- Supplied with >95% purity for reliable quantitative reference in long-term stability studies and excipient compatibility screening.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

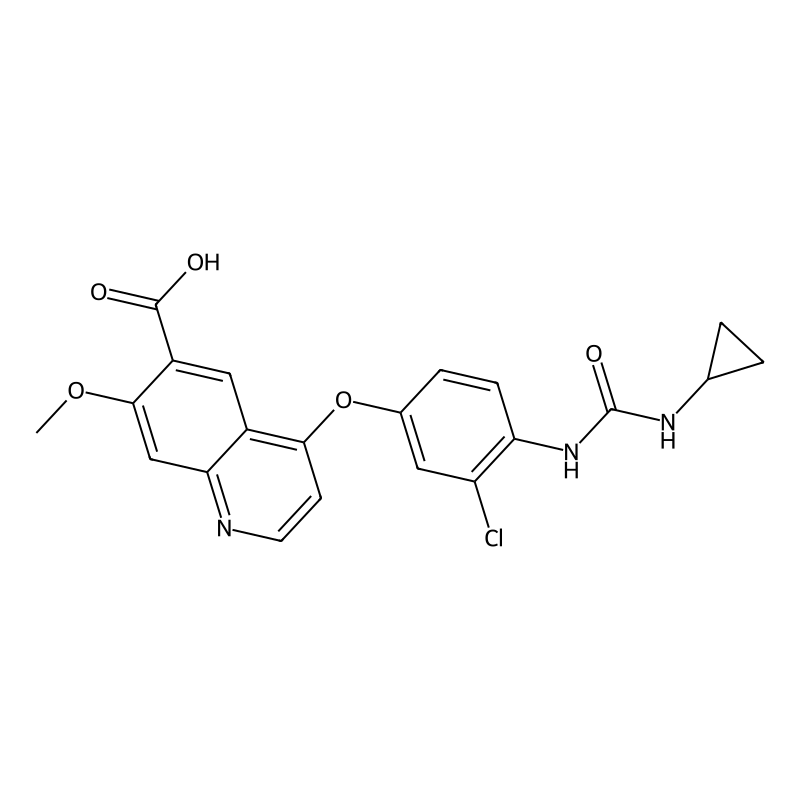

Lenvatinib Impurity F (CAS 417717-21-6), chemically defined as 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid, is a critical analytical reference standard utilized in the quality control and method validation of Lenvatinib mesylate APIs and formulated drug products. As a primary hydrolytic degradation product, it forms when the terminal carboxamide group of the parent API is hydrolyzed to a carboxylic acid under acidic or basic conditions [1]. In pharmaceutical procurement, securing highly pure (>95-98%) Lenvatinib Impurity F is essential for establishing accurate Relative Retention Times (RRT) and Relative Response Factors (RRF) in stability-indicating HPLC and LC-MS assays, ensuring strict compliance with ICH Q3A/Q3B regulatory guidelines for impurity profiling and batch release [2].

Research Fit

Specified impurity reference standard for lenvatinib; hydrolytic degradation product and human metabolite M30

Supports stability-indicating HPLC method development, impurity profiling, and bioanalytical LC-MS/MS validation

Supplied with COA including HPLC, NMR, and MS data; reported fit for ANDA impurity qualification workflows

Substituting Lenvatinib Impurity F with closely related analogs, such as Lenvatinib Impurity N or O-desmethyl lenvatinib, critically invalidates analytical method validation. Regulatory agencies mandate the use of exact structural matches for the quantification of specific degradation pathways. Because Impurity F possesses a free carboxylic acid rather than a carboxamide, its chromatographic retention behavior, polarity, ionization efficiency in LC-MS, and UV absorbance profile differ significantly from the parent API and other degradants [1]. Using a surrogate or generic class standard prevents the accurate calculation of impurity-specific limits of detection (LOD) and quantification (LOQ), directly risking batch rejection, inaccurate stability projections, or regulatory non-compliance during API stability testing [2].

Substitution Risk

Carboxylic acid moiety (C=O–OH) vs. lenvatinib carboxamide (C=O–NH₂) shifts retention and fragmentation; other impurities lack this hydrolytic signature and may not transfer directly.

Formed exclusively under hydrolytic stress; oxidative-degradation impurities cannot substitute as stability markers for hydrolytic pathway monitoring.

Also identified as human metabolite M30; purely synthetic impurities without in vivo context may not support bioanalytical method cross-validation.

References

Chromatographic RRT Resolution

In validated stability-indicating HPLC methods, Lenvatinib Impurity F must be completely resolved from the Lenvatinib API peak to ensure accurate quantification. Under standard reverse-phase conditions, Impurity F elutes with a distinct Relative Retention Time (RRT) compared to the parent drug [1]. The structural shift from a neutral carboxamide (API) to an ionizable carboxylic acid (Impurity F) alters its polarity, ensuring baseline separation. High-purity reference standards are required to confirm this specific RRT and prevent peak integration errors during forced degradation studies [2].

| Evidence Dimension | Chromatographic Resolution (RRT) |

| Target Compound Data | Distinct RRT specific to the carboxylic acid degradant |

| Comparator Or Baseline | Lenvatinib API (RRT = 1.0) |

| Quantified Difference | Complete baseline chromatographic separation due to polarity shift (amide to carboxylic acid) |

| Conditions | Reverse-phase HPLC, acidic mobile phase gradient |

Exact RRT confirmation using the authentic Impurity F standard is a strict regulatory requirement for validating stability-indicating assays and ensuring API purity.

MS Ionization and Mass Differentiation

Lenvatinib Impurity F exhibits a molecular weight of 427.84 g/mol, which represents a nominal mass shift of +1 Da (+0.99 Da exact) compared to the Lenvatinib free base (426.85 g/mol) due to the hydrolysis of the amide (-NH2) to a hydroxyl (-OH) group [1]. In high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, this minimal 1 Da difference requires precise mass calibration to avoid isobaric interference with the isotopic peaks (e.g., 13C) of the parent API. Procurement of the exact Impurity F standard allows analytical chemists to establish accurate MS/MS fragmentation patterns and Relative Response Factors (RRF) [2].

| Evidence Dimension | Molecular Mass / Ionization Profile |

| Target Compound Data | 427.84 g/mol (Carboxylic acid form) |

| Comparator Or Baseline | Lenvatinib Base (426.85 g/mol) |

| Quantified Difference | +0.99 Da exact mass shift requiring high-resolution MS differentiation |

| Conditions | LC-HRMS (High-Resolution Mass Spectrometry) |

The +1 Da mass shift necessitates the exact reference standard to calibrate LC-MS equipment, preventing false positives in trace impurity quantification.

Hydrolytic Degradation Pathway Specificity

Lenvatinib Impurity F is the primary degradant generated under specific forced degradation conditions, specifically aqueous acid and base hydrolysis [1]. Unlike other degradants such as Lenvatinib N-Oxide (which forms under oxidative stress), Impurity F is the direct hydrolytic cleavage product of the terminal amide. Procuring this specific standard is necessary to map the degradation kinetics of the API in aqueous formulations or during gastrointestinal dissolution modeling, ensuring that the primary hydrolytic vulnerability of the molecule is accurately tracked [2].

| Evidence Dimension | Degradation Pathway Specificity |

| Target Compound Data | Primary degradant under aqueous acid/base hydrolysis |

| Comparator Or Baseline | Oxidative degradants (e.g., Lenvatinib N-Oxide) |

| Quantified Difference | Specific to hydrolytic cleavage of the terminal amide vs. oxidative pathways |

| Conditions | ICH Q1A(R2) forced degradation studies (acid/base stress) |

Identifying the exact degradation pathway allows formulators to select appropriate pH stabilizers and excipients to prevent API loss over the product's shelf life.

Analytical Method Validation

Procuring Impurity F is essential for determining system suitability, LOD, LOQ, and RRT during the validation of stability-indicating HPLC methods for commercial Lenvatinib mesylate batch release[1].

ICH Q3A/Q3B Stability Testing

Used as a quantitative reference standard to ensure that hydrolytic degradation levels in Lenvatinib formulations remain below regulatory reporting and qualification thresholds during long-term stability studies [2].

Formulation Compatibility Screening

Utilized by CDMOs and formulators to monitor the formation of Impurity F when screening new excipients or alkalizing stabilizers designed to prevent the acid-catalyzed hydrolysis of the Lenvatinib carboxamide group [1].

Application Fit Matrix

XLogP3

Explore Compound Types